molecular formula C12H13N3O3S B1517287 3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide CAS No. 1041546-42-2

3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide

Cat. No. B1517287
CAS RN: 1041546-42-2
M. Wt: 279.32 g/mol
InChI Key: GMOZRLPEAAKBMT-UHFFFAOYSA-N
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Description

“3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide” is a compound that falls under the category of substituted pyridines . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines has been reported in various studies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For instance, in one compound, the benzene ring was found to be twisted by 63.29° with respect to the pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, in the crystal, molecules were linked by N—H⋯O hydrogen bonds and C—H⋯π interactions, forming slabs parallel to the ac plane .

Scientific Research Applications

Anticancer Research

This compound, with its pyridine scaffold, is part of a class of heterocyclic compounds that have shown promise in anticancer research . Pyridine derivatives are known for their cytotoxic properties against tumor cells, particularly when the methyl substitution is on the pyridine ring. The compound’s ability to interact with various cancer cell lines makes it a valuable agent for developing new anticancer therapies.

Tubulin-Microtubule Targeting Agents

Recent studies have focused on synthesizing new agents that target the tubulin-microtubule system within cells, which is crucial for cell division and is a validated target for cancer therapy . The structural attributes of 3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide make it a potential candidate for the development of new drugs in this category.

Carbonic Anhydrase IX Inhibitors

Derivatives of this compound have been introduced as carbonic anhydrase IX inhibitors . This particular enzyme is overexpressed in several carcinomas and is associated with tumor aggressiveness and poor prognosis, making inhibitors of this enzyme significant in cancer treatment strategies.

Anti-inflammatory Agents

Research has indicated that indole derivatives, which share structural similarities with this compound, have shown anti-inflammatory activities . This suggests that 3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide could be modified to enhance its anti-inflammatory properties for therapeutic use.

Safety and Hazards

The safety and hazards associated with similar compounds have been discussed in various studies . For instance, pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

properties

IUPAC Name

3-amino-4-methoxy-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-18-12-5-4-10(7-11(12)13)19(16,17)15-9-3-2-6-14-8-9/h2-8,15H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOZRLPEAAKBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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